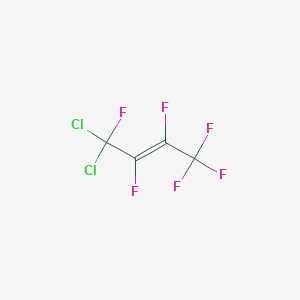
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene is a chemical compound with the molecular formula C4Cl2F6. It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene can be synthesized through a multi-step process involving the fluorination and chlorination of butene derivatives. One common method involves the vapor-phase catalytic fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene, followed by liquid-phase dechlorination to yield 1,1,1,4,4,4-hexafluoro-2-butyne. This intermediate is then subjected to gas-phase hydrogenation to obtain the final product .
Industrial Production Methods
The industrial production of this compound typically involves the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process is designed to be environmentally friendly, with minimal waste and emissions .
Chemical Reactions Analysis
Types of Reactions
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Hydrogenation: The compound can be hydrogenated to produce different fluorinated butenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides and other nucleophiles.
Hydrogenation: Catalysts such as palladium and bismuth on porous aluminum fluoride are used to facilitate the hydrogenation process.
Major Products Formed
Nucleophilic Substitution: The major products are substituted fluorobutenes with various functional groups.
Hydrogenation: The major product is a fully hydrogenated fluorobutene.
Scientific Research Applications
(E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene involves its interaction with nucleophiles and catalysts. The compound’s fluorine atoms create a highly electronegative environment, making it reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorohexafluorobut-2-ene: This compound is an isomer of (E)-1,1-dichloro-1,2,3,4,4,4-hexafluorobut-2-ene and shares similar chemical properties.
1,4-Dichlorohexafluoro-2-butene: Another isomer with comparable reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Its ability to undergo selective nucleophilic substitution and hydrogenation reactions makes it valuable in various research and industrial applications .
Properties
CAS No. |
110800-91-4 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
0 |
Synonyms |
1,1-Dichlorohexafluoro-2-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




